molecular formula C10H13N3O B3014162 N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2176573-12-7

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide

Cat. No.: B3014162
CAS No.: 2176573-12-7
M. Wt: 191.234
InChI Key: DPJVDLXZLCPLDH-UHFFFAOYSA-N
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Description

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide is an organic compound with the molecular formula C10H13N3O It features a pyrazine ring substituted with a methyl group and an ethyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylamine to form the corresponding amide. This intermediate is then subjected to a dehydration reaction to yield the final product. The reaction conditions typically involve the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the prop-2-enamide moiety allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Properties

IUPAC Name

N-[2-(5-methylpyrazin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-10(14)11-5-4-9-7-12-8(2)6-13-9/h3,6-7H,1,4-5H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVDLXZLCPLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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